3-(4,5-Dihydro-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide is a complex organic compound with significant applications in scientific research. Its molecular formula is , and it has a molecular weight of approximately 432.41 g/mol . This compound falls under the classification of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) in their structure. Azo compounds are widely used in dyes, pigments, and as intermediates in organic synthesis.
The synthesis of 3-(4,5-Dihydro-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide typically involves the following steps:
These methods require precise control over reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
The molecular structure of 3-(4,5-Dihydro-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide can be represented using various chemical notations:
InChI=1S/C16H18N6O5S/c1-9(21)14(20)18(22)16(23)15(19)10(2)12(17)13(9)11(3)4/h12H,1-8H2,(H,19,23)(H,20,21)/b18-17+
CC(C)=C(C(=O)N(C(S(=O)(=O)C(C)=C(C(=O)N(C(S(=O)(=O)C(C)=C(C(=O)N(C(S(=O)(=O)
This compound features a complex arrangement with multiple functional groups that contribute to its chemical properties and reactivity.
The compound can participate in various chemical reactions typical for azo compounds and sulphonamides:
These reactions are crucial for developing derivatives with enhanced properties for specific applications.
The mechanism of action for 3-(4,5-Dihydro-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide may relate to its biological activity as an antimicrobial agent. The compound’s structure allows it to interact with bacterial enzymes or disrupt cell membrane integrity:
This dual mechanism enhances its effectiveness against a range of microbial targets.
The physical and chemical properties of 3-(4,5-Dihydro-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide include:
These properties are essential for its practical applications in laboratory settings.
The primary applications of 3-(4,5-Dihydro-4-((2-hydroxy-5-methyl-3-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide include:
This compound serves as a critical tool in both academic research and industrial applications within medicinal chemistry and materials science.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6